Cas no 1515601-38-3 (N-(2,5-dimethylphenyl)methylhydroxylamine)
N-(2,5-dimethylphenyl)methylhydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- N-(2,5-dimethylphenyl)methylhydroxylamine
- EN300-1842389
- N-[(2,5-dimethylphenyl)methyl]hydroxylamine
- AKOS021004332
- 1515601-38-3
-
- Inchi: 1S/C9H13NO/c1-7-3-4-8(2)9(5-7)6-10-11/h3-5,10-11H,6H2,1-2H3
- InChI Key: JCMNVIWMLVJUDH-UHFFFAOYSA-N
- SMILES: ONCC1C=C(C)C=CC=1C
Computed Properties
- Exact Mass: 151.099714038g/mol
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 32.3Ų
N-(2,5-dimethylphenyl)methylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1842389-1g |
N-[(2,5-dimethylphenyl)methyl]hydroxylamine |
1515601-38-3 | 1g |
$414.0 | 2023-09-19 | ||
| Enamine | EN300-1842389-5g |
N-[(2,5-dimethylphenyl)methyl]hydroxylamine |
1515601-38-3 | 5g |
$1199.0 | 2023-09-19 | ||
| Enamine | EN300-1842389-10g |
N-[(2,5-dimethylphenyl)methyl]hydroxylamine |
1515601-38-3 | 10g |
$1778.0 | 2023-09-19 | ||
| Enamine | EN300-1842389-0.05g |
N-[(2,5-dimethylphenyl)methyl]hydroxylamine |
1515601-38-3 | 0.05g |
$348.0 | 2023-09-19 | ||
| Enamine | EN300-1842389-0.1g |
N-[(2,5-dimethylphenyl)methyl]hydroxylamine |
1515601-38-3 | 0.1g |
$364.0 | 2023-09-19 | ||
| Enamine | EN300-1842389-0.25g |
N-[(2,5-dimethylphenyl)methyl]hydroxylamine |
1515601-38-3 | 0.25g |
$381.0 | 2023-09-19 | ||
| Enamine | EN300-1842389-0.5g |
N-[(2,5-dimethylphenyl)methyl]hydroxylamine |
1515601-38-3 | 0.5g |
$397.0 | 2023-09-19 | ||
| Enamine | EN300-1842389-1.0g |
N-[(2,5-dimethylphenyl)methyl]hydroxylamine |
1515601-38-3 | 1g |
$785.0 | 2023-06-02 | ||
| Enamine | EN300-1842389-2.5g |
N-[(2,5-dimethylphenyl)methyl]hydroxylamine |
1515601-38-3 | 2.5g |
$810.0 | 2023-09-19 | ||
| Enamine | EN300-1842389-5.0g |
N-[(2,5-dimethylphenyl)methyl]hydroxylamine |
1515601-38-3 | 5g |
$2277.0 | 2023-06-02 |
N-(2,5-dimethylphenyl)methylhydroxylamine Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on N-(2,5-dimethylphenyl)methylhydroxylamine
Professional Introduction to N-(2,5-dimethylphenyl)methylhydroxylamine (CAS No. 1515601-38-3)
N-(2,5-dimethylphenyl)methylhydroxylamine (CAS No. 1515601-38-3) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, plays a crucial role in various synthetic applications and potential therapeutic developments.
The molecular structure of N-(2,5-dimethylphenyl)methylhydroxylamine consists of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, linked to a hydroxylamine functional group. This configuration imparts distinct reactivity and interaction capabilities, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the hydroxylamine moiety suggests potential applications in redox reactions and as a precursor for nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.
In recent years, the interest in N-(2,5-dimethylphenyl)methylhydroxylamine has been fueled by its potential utility in the development of novel pharmaceutical agents. Researchers have been exploring its role as a building block in the synthesis of bioactive molecules targeting various biological pathways. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in inflammatory responses and neurological disorders.
One of the most compelling aspects of N-(2,5-dimethylphenyl)methylhydroxylamine is its versatility in chemical transformations. The hydroxylamine group can undergo a variety of reactions, including oxidation to form nitro compounds or reduction to yield amines, depending on the reaction conditions. This flexibility allows chemists to tailor the compound's properties for specific applications. Additionally, the electron-rich nature of the phenyl ring enhances its reactivity in electrophilic aromatic substitution reactions, further expanding its synthetic utility.
The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of compounds like N-(2,5-dimethylphenyl)methylhydroxylamine. Preclinical studies have suggested that certain analogs of this molecule may possess anti-inflammatory and analgesic properties. The structural motif is reminiscent of known pharmacophores that interact with biological targets involved in pain perception and inflammation. While further research is needed to fully elucidate its mechanisms of action, these preliminary findings are promising.
The synthesis of N-(2,5-dimethylphenyl)methylhydroxylamine itself presents an interesting challenge due to the need for precise functionalization of the aromatic ring. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and selectivity. These methods not only highlight the compound's synthetic importance but also contribute to the broader arsenal of tools available to medicinal chemists.
In conclusion, N-(2,5-dimethylphenyl)methylhydroxylamine (CAS No. 1515601-38-3) represents a fascinating compound with significant potential in both academic research and industrial applications. Its unique structural features and reactivity make it a valuable asset in the development of novel pharmaceuticals. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in synthetic organic chemistry and drug discovery efforts.
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